molecular formula C10H10FN3O B13194306 N-(4-Fluoro-2-methoxyphenyl)-1H-pyrazol-4-amine

N-(4-Fluoro-2-methoxyphenyl)-1H-pyrazol-4-amine

Cat. No.: B13194306
M. Wt: 207.20 g/mol
InChI Key: SRWIIRLWIXVNHJ-UHFFFAOYSA-N
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Description

N-(4-Fluoro-2-methoxyphenyl)-1H-pyrazol-4-amine is a chemical compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyrazole ring through an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-2-methoxyphenyl)-1H-pyrazol-4-amine typically involves the reaction of 4-fluoro-2-methoxyaniline with hydrazine derivatives under controlled conditions. One common method includes the use of a solvent such as ethanol and a catalyst like potassium carbonate to facilitate the reaction . The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-2-methoxyphenyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-Fluoro-2-methoxyphenyl)-1H-pyrazol-4-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-methoxyphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In medicinal applications, it may exert its effects by interfering with cellular signaling pathways, leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Fluoro-2-methoxyphenyl)-1H-pyrazol-4-amine is unique due to its specific combination of a pyrazole ring and the fluorine and methoxy substituents on the phenyl ring

Properties

Molecular Formula

C10H10FN3O

Molecular Weight

207.20 g/mol

IUPAC Name

N-(4-fluoro-2-methoxyphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C10H10FN3O/c1-15-10-4-7(11)2-3-9(10)14-8-5-12-13-6-8/h2-6,14H,1H3,(H,12,13)

InChI Key

SRWIIRLWIXVNHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)NC2=CNN=C2

Origin of Product

United States

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